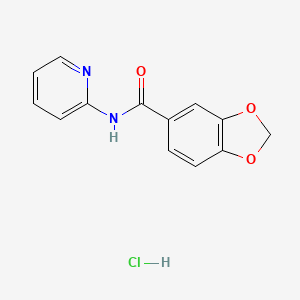
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride, also known as PBD-150, is a chemical compound that has been studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and proliferation, DNA repair, and apoptosis.
Mecanismo De Acción
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which in turn disrupts the cellular processes that rely on CK2 activity.
Biochemical and Physiological Effects:
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2 activity, N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride in lab experiments is its potency and selectivity for CK2. This allows researchers to specifically target this enzyme and study its role in various cellular processes. However, one limitation of using N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride. One area of interest is the development of new cancer therapies based on the inhibition of CK2 activity. Another area of interest is the study of CK2's role in other cellular processes, such as DNA repair and protein synthesis. Additionally, further research may be needed to fully understand the potential toxic effects of N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride and how these can be mitigated in future studies.
Métodos De Síntesis
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound has been described in detail in several scientific publications, and involves the use of specialized laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of particular interest is cancer research, as CK2 has been shown to be overexpressed in many types of cancer cells. N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3.ClH/c16-13(15-12-3-1-2-6-14-12)9-4-5-10-11(7-9)18-8-17-10;/h1-7H,8H2,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLMQFWBVPFFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)
![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)

![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)